3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Preparation Methods
The synthesis of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine typically involves the following steps:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Wallach synthesis: This method involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia or amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, the imidazole moiety can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine can be compared with other similar compounds, such as:
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A simpler compound with a similar pyridine ring structure.
5-Bromo-2-methylimidazole: A compound with a similar brominated imidazole structure.
2-Methyl-5-bromopyridine: A compound with a similar brominated pyridine structure.
The uniqueness of this compound lies in its combination of both the brominated pyridine and imidazole moieties, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-(2-methylimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-12-2-3-13(7)9-4-8(10)5-11-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVTYPUVIGYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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